molecular formula C22H25FN2O7 B5164447 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate

1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate

Cat. No. B5164447
M. Wt: 448.4 g/mol
InChI Key: FQMVPUNIZIXGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is a piperazine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood. However, it has been reported to interact with various neurotransmitter receptors such as serotonin and dopamine receptors. The compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE).
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has also been reported to reduce the production of pro-inflammatory cytokines and exhibit analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate in lab experiments is its potential therapeutic applications in various research fields. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. Some of the potential areas of research include the development of more efficient synthesis methods, elucidation of the mechanism of action, investigation of its potential use in the treatment of other neurological disorders, and exploration of its potential side effects.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. Although the mechanism of action and potential side effects are not fully understood, there are several future directions for research on the compound.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been reported in various research studies. One of the methods involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various research fields. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, the compound has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3.C2H2O4/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMVPUNIZIXGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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